Cas no 1897831-82-1 (Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- structure](https://ja.kuujia.com/scimg/cas/1897831-82-1x500.png)
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-
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- インチ: 1S/C9H7BrN2O2/c1-5-2-3-7-6(9(13)14)4-11-12(7)8(5)10/h2-4H,1H3,(H,13,14)
- InChIKey: TUQJUNJKZIHYBM-UHFFFAOYSA-N
- SMILES: C12=C(C(O)=O)C=NN1C(Br)=C(C)C=C2
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266733-10.0g |
7-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
1897831-82-1 | 10.0g |
$3633.0 | 2023-03-01 | ||
Enamine | EN300-266733-2.5g |
7-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
1897831-82-1 | 2.5g |
$2280.0 | 2023-03-01 | ||
Enamine | EN300-266733-5.0g |
7-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
1897831-82-1 | 5.0g |
$2890.0 | 2023-03-01 | ||
Enamine | EN300-266733-1.0g |
7-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
1897831-82-1 | 1.0g |
$1101.0 | 2023-03-01 |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-に関する追加情報
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- (CAS No. 1897831-82-1): A Comprehensive Overview
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- (CAS No. 1897831-82-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyridine class, which is known for its broad spectrum of pharmacological properties. The presence of both bromo and methyl substituents in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications.
The CAS No. 1897831-82-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other analogs. The molecular structure of Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- consists of a fused ring system comprising a pyrazole ring connected to a pyridine ring at the 1 and 5 positions, respectively. The carboxylic acid functionality at the 3-position and the bromo substituent at the 7-position, along with the methyl group at the 6-position, contribute to its unique chemical properties and biological relevance.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazolopyridine derivatives due to their demonstrated efficacy in various pharmacological assays. The 7-bromo-6-methyl substitution pattern in Pyrazolo[1,5-a]pyridine-3-carboxylic acid has been strategically employed to enhance binding affinity and selectivity towards specific biological targets. This compound has shown promise in preclinical studies as a potential lead for the development of drugs targeting inflammatory diseases, cancer, and neurological disorders.
One of the most compelling aspects of Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- is its ability to serve as a versatile intermediate in synthetic chemistry. The bromo substituent at the 7-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. Similarly, the carboxylic acid moiety can be transformed into esters, amides, or other derivatives through standard organic transformations. These features make it an invaluable building block for medicinal chemists seeking to design novel small molecules with tailored biological activities.
Recent research has highlighted the potential of Pyrazolo[1,5-a]pyridine derivatives as inhibitors of kinases and other enzymes involved in signal transduction pathways. The 7-bromo-6-methyl substitution pattern has been found to improve enzyme binding affinity by modulating steric interactions and electronic properties. For instance, studies have demonstrated that this compound exhibits inhibitory activity against several kinases relevant to cancer progression. The mechanism of action involves disruption of key signaling cascades that regulate cell proliferation and survival.
The synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- can be achieved through multi-step organic reactions starting from commercially available precursors. A common synthetic route involves the condensation of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole core. Subsequent functionalization steps include bromination at the desired position using brominating agents such as N-bromosuccinimide (NBS), followed by methylation using methylating agents like dimethyl sulfate or methyl iodide. Finally, carboxylation at the 3-position can be accomplished through oxidation or carboxylation reactions.
The pharmacological profile of Pyrazolo[1,5-a]pyridine derivatives has been extensively studied in both in vitro and in vivo models. The 7-bromo-6-methyl derivative has shown significant promise as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preclinical studies have indicated that this compound exhibits antitumor activity by inducing apoptosis in cancer cell lines while sparing normal cells. These findings have prompted further investigation into its potential as a therapeutic agent for various inflammatory and neoplastic diseases.
The chemical stability and solubility profile of Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl- are also important considerations for its practical application in drug development. The compound exhibits good stability under standard storage conditions but may degrade under extreme pH conditions or prolonged exposure to light and oxygen. Its solubility in common organic solvents such as methanol and dimethyl sulfoxide (DMSO) facilitates its use in high-throughput screening assays and formulation development.
In conclusion, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl (CAS No. 1897831-82-1) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical research. Its unique substitution pattern enhances its reactivity and biological activity, making it a valuable scaffold for drug discovery efforts targeting inflammation-related diseases and cancer. The synthetic accessibility and versatility of this compound further underscore its importance as an intermediate in medicinal chemistry applications.
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